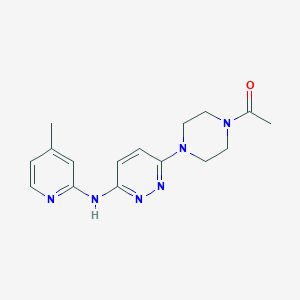![molecular formula C17H21N3O3S B2535536 2-(3,4-dimethoxyphenyl)-N-[1-(1,3-thiazol-2-yl)pyrrolidin-3-yl]acetamide CAS No. 1797636-21-5](/img/structure/B2535536.png)
2-(3,4-dimethoxyphenyl)-N-[1-(1,3-thiazol-2-yl)pyrrolidin-3-yl]acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(3,4-dimethoxyphenyl)-N-[1-(1,3-thiazol-2-yl)pyrrolidin-3-yl]acetamide is a complex organic compound that features a combination of aromatic, thiazole, and pyrrolidine moieties
Méthodes De Préparation
The synthesis of 2-(3,4-dimethoxyphenyl)-N-[1-(1,3-thiazol-2-yl)pyrrolidin-3-yl]acetamide typically involves multi-step organic reactions. One common synthetic route begins with the preparation of the 3,4-dimethoxyphenyl acetic acid, which is then converted to the corresponding acyl chloride. This intermediate is reacted with 1-(1,3-thiazol-2-yl)pyrrolidine in the presence of a base to yield the final product. Industrial production methods may involve optimization of reaction conditions, such as temperature, solvent, and catalysts, to maximize yield and purity.
Analyse Des Réactions Chimiques
2-(3,4-dimethoxyphenyl)-N-[1-(1,3-thiazol-2-yl)pyrrolidin-3-yl]acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or halogens.
Applications De Recherche Scientifique
2-(3,4-dimethoxyphenyl)-N-[1-(1,3-thiazol-2-yl)pyrrolidin-3-yl]acetamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of advanced materials with specific properties, such as conductivity or fluorescence.
Mécanisme D'action
The mechanism of action of 2-(3,4-dimethoxyphenyl)-N-[1-(1,3-thiazol-2-yl)pyrrolidin-3-yl]acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar compounds to 2-(3,4-dimethoxyphenyl)-N-[1-(1,3-thiazol-2-yl)pyrrolidin-3-yl]acetamide include:
1-[3-(3,4-Dimethoxyphenyl)-2-propenoyl]pyrrolidine: This compound shares the 3,4-dimethoxyphenyl and pyrrolidine moieties but differs in the presence of a propenoyl group instead of the thiazole ring.
2-(2,3-dimethoxyphenyl)-1,3-thiazol-4-yl]acetic acid: This compound features a similar thiazole ring and dimethoxyphenyl group but differs in the acetic acid moiety.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Propriétés
IUPAC Name |
2-(3,4-dimethoxyphenyl)-N-[1-(1,3-thiazol-2-yl)pyrrolidin-3-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N3O3S/c1-22-14-4-3-12(9-15(14)23-2)10-16(21)19-13-5-7-20(11-13)17-18-6-8-24-17/h3-4,6,8-9,13H,5,7,10-11H2,1-2H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GYRNXLKIBPYLFX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CC(=O)NC2CCN(C2)C3=NC=CS3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![2-[2-[2-(5-bromo-2-methoxyphenyl)ethyl]-3-fluorophenyl]-4,5-dihydro-1H-imidazole;hydrochloride](/img/structure/B2535455.png)

![N-(9-ethyl-9H-carbazol-3-yl)-4,7,7-trimethyl-3-oxobicyclo[2.2.1]heptane-1-carboxamide](/img/structure/B2535457.png)
![N-[(5-{[2-(4-chlorophenyl)-2-oxoethyl]sulfanyl}-1,3,4-oxadiazol-2-yl)methyl]-4-fluorobenzamide](/img/structure/B2535460.png)


![(Z)-3,4,5-trimethoxy-N-(4-methoxy-3,7-dimethylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2535467.png)
![N-(2,3-dimethylphenyl)-2-[5-(morpholine-4-sulfonyl)-2-oxo-1,2-dihydropyridin-1-yl]acetamide](/img/structure/B2535468.png)
![6,8-Dibromo-2-[4-(phenylsulfanyl)phenyl]quinoline](/img/structure/B2535469.png)
![2-(2,5-dioxopyrrolidin-1-yl)-N-[4-({4-[2-(2,5-dioxopyrrolidin-1-yl)acetamido]phenyl}methyl)phenyl]acetamide](/img/structure/B2535470.png)

![(E)-2-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-3-((4-ethylphenyl)amino)acrylonitrile](/img/structure/B2535473.png)
![1-[(tert-butoxy)carbonyl]-3-(propan-2-yl)pyrrolidine-3-carboxylic acid](/img/structure/B2535474.png)
![N-[(2H-1,3-benzodioxol-5-yl)methyl]-2-{[1-(3-methylphenyl)-1H-imidazol-2-yl]sulfanyl}acetamide](/img/structure/B2535475.png)
